Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate

Description

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound with the molecular formula C23H38N2O8. This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various fields of scientific research .

Properties

CAS No. |

644991-74-2 |

|---|---|

Molecular Formula |

C24H44N2O8 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

ethyl 6-[6-[(6-ethoxy-6-oxohexoxy)carbonylamino]hexylcarbamoyloxy]hexanoate |

InChI |

InChI=1S/C24H44N2O8/c1-3-31-21(27)15-9-7-13-19-33-23(29)25-17-11-5-6-12-18-26-24(30)34-20-14-8-10-16-22(28)32-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

RUXCWQSRGZCWMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCOC(=O)NCCCCCCNC(=O)OCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Condensation Method

Reactants : Diethyl malonate and a suitable amine (e.g., ethylenediamine).

-

- Mix diethyl malonate with the amine in a solvent such as ethanol.

- Heat the mixture to reflux while stirring continuously.

- After completion of the reaction (monitored via TLC), cool the mixture and precipitate the product by adding water.

- Filter and wash the solid product with cold ethanol.

Yield : Typically yields around 70-80% depending on reaction conditions.

Cyclization Method

Reactants : A suitable precursor compound that can undergo cyclization.

-

- Dissolve the precursor in a suitable solvent (e.g., DMF).

- Add an acid catalyst (e.g., p-toluenesulfonic acid) to promote cyclization.

- Heat under reflux for several hours until the desired cyclic structure forms.

- Cool and extract the product using standard organic extraction techniques.

Yield : Yields may vary but can reach up to 85% with optimized conditions.

Comparison of Methods

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Condensation | Diethyl malonate + Amine | 70-80 | Reflux in ethanol |

| Cyclization | Precursor + Acid Catalyst | Up to 85 | Reflux in DMF |

Research indicates that optimizing reaction conditions—such as temperature, solvent choice, and reactant ratios—significantly impacts yield and purity of this compound. For instance:

Using anhydrous solvents can minimize side reactions.

Employing a vacuum distillation step post-reaction can enhance purity by removing unreacted starting materials.

The preparation of this compound involves intricate synthetic strategies that require careful consideration of reactants and conditions to achieve high yields and purity levels. The methods discussed provide a foundation for further research into this compound's applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Reduction: Lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Recent studies have highlighted the potential biological activities of this compound. Here are some key findings:

-

Antimicrobial Activity : Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate has shown promising antibacterial and antifungal properties. In vitro studies demonstrated significant activity against various strains of bacteria and fungi.

- Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 625–1250 µg/mL Escherichia coli 500–1000 µg/mL Candida albicans 250–500 µg/mL

- Table 1: Antimicrobial Activity

-

Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary results indicate that it may inhibit tumor growth in specific cancer models.

- Case Study : In a study involving animal models with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development as a pharmaceutical agent. Its dual functionality as both an antimicrobial and anticancer agent opens avenues for combination therapies.

Potential Uses:

- Antibacterial Agents : Given its effectiveness against resistant strains of bacteria.

- Antifungal Treatments : As an alternative treatment for fungal infections.

- Cancer Therapeutics : Further research could elucidate its mechanism of action against cancer cells.

Materials Science Applications

Beyond biological applications, this compound may also find use in materials science due to its structural properties that could enhance polymer formulations or serve as a precursor for novel materials.

Mechanism of Action

The mechanism of action of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to compile and analyze the available research findings regarding its biological properties, mechanisms of action, and practical applications.

Chemical Structure and Properties

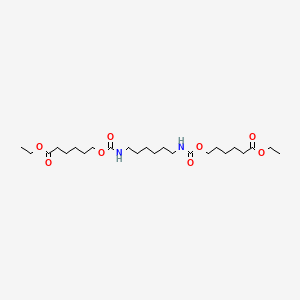

The compound belongs to a class of molecules characterized by multiple functional groups, including dioxo and diaza moieties. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with biological systems, particularly in the context of drug development.

Research indicates that compounds similar to this compound may interact with various biological targets. These include:

- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : They may act on receptors influencing cell signaling pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

- Anticancer Properties : A study highlighted the efficacy of similar dioxime compounds in inhibiting cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways .

- Metal Ion Complexation : Research on vic-dioximes has shown their ability to form stable complexes with transition metals. This property is crucial for their biological activity as metal ions often play a role in enzyme function .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that they exhibit favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.